2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
Description
The compound 2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide features a 1,2,4-triazole core substituted at positions 3, 4, and 5 with:
- 4-Fluorophenyl (position 4): Enhances lipophilicity and bioavailability via fluorine’s electronegativity.
- Thiophen-2-yl (position 5): Contributes π-π stacking and sulfur-mediated interactions.
- Sulfanyl-N-phenylacetamide (position 3): Provides hydrogen-bonding capacity and structural flexibility.
This scaffold is associated with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition (e.g., leukotriene biosynthesis) .
Properties
Molecular Formula |
C20H15FN4OS2 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-[[4-(4-fluorophenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C20H15FN4OS2/c21-14-8-10-16(11-9-14)25-19(17-7-4-12-27-17)23-24-20(25)28-13-18(26)22-15-5-2-1-3-6-15/h1-12H,13H2,(H,22,26) |
InChI Key |
VOUAVIKTRIMVRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide typically involves multi-step organic reactions The process begins with the preparation of the triazole ring, which is then functionalized with the fluorophenyl and thiophene groupsCommon reagents used in these reactions include various halogenated compounds, thiols, and amines, under conditions such as reflux or catalytic environments .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds similar to 2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide exhibit significant antimicrobial activity. For instance, derivatives of phenylacetamides have been synthesized and evaluated against various strains of bacteria and fungi. In particular, studies have shown that modifications in the triazole structure can lead to enhanced activity against resistant strains of Mycobacterium tuberculosis .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Several studies have highlighted that triazole derivatives can inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. The presence of the fluorophenyl group may also contribute to enhanced selectivity towards cancer cells while minimizing toxicity to normal cells .
Anti-inflammatory Effects
In silico studies have suggested that this compound could act as a 5-lipoxygenase inhibitor, indicating potential applications in treating inflammatory diseases . The anti-inflammatory properties are attributed to the ability of the triazole ring to interact with biological targets involved in inflammatory pathways.
Synthesis and Evaluation
A notable study focused on synthesizing various derivatives of this compound to evaluate their biological activities. The synthesized compounds were tested for their efficacy against M. tuberculosis with promising results indicating lower minimum inhibitory concentration (MIC) values compared to standard treatments .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that modifications in the substituents on the triazole ring significantly influenced the antimicrobial and anticancer activities of the compounds. For example, varying the position and type of substituents on the phenyl ring showed a direct correlation with increased potency against specific pathogens .
Mechanism of Action
The mechanism of action of 2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Triazole Core
Aryl Group Variations
Heterocyclic Modifications (Position 5)
Sulfanyl and Acetamide Modifications
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide is a derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The molecular formula of the compound is C_{23}H_{19}F_{N}_{4}O_{3}S, with a molecular weight of approximately 478.5 g/mol. Its structure features a triazole ring, which is known for contributing to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H19FN4O3S |
| Molecular Weight | 478.5 g/mol |
| LogP | 3.7127 |
| Purity | ≥95% |
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. In particular, derivatives similar to our compound have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
A study reported that triazole-thione hybrids demonstrated minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 μg/mL against MRSA, highlighting their potential as effective antimicrobial agents . The structure-activity relationship (SAR) studies suggest that electron-donating groups on the phenyl ring enhance activity against Gram-positive bacteria.
Antifungal Activity
The antifungal efficacy of triazole derivatives has been well-documented. The compound's structural elements contribute to its ability to inhibit fungal growth effectively. For instance, mercapto-substituted triazoles have shown superior antifungal activity compared to traditional antifungals like bifonazole .
Anti-inflammatory Activity
1,2,4-triazole derivatives are also recognized for their anti-inflammatory properties. In vitro studies have demonstrated that these compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response . This suggests potential applications in treating inflammatory diseases.
Study on Antimicrobial Efficacy
In a comparative study of various triazole derivatives, including our compound, it was found that those with thiophene substitutions exhibited enhanced antibacterial and antifungal activities compared to their non-thiophene counterparts. The presence of a fluorophenyl group was particularly noted to improve potency against resistant strains .
Evaluation of Anticancer Properties
Emerging research has indicated that certain triazole derivatives possess anticancer properties. The compound's ability to inhibit cell proliferation in various cancer cell lines has been observed, suggesting its potential as a chemotherapeutic agent .
The biological activities of 1,2,4-triazole compounds are primarily attributed to their ability to interfere with essential microbial processes and cellular pathways:
- Antimicrobial : Triazoles inhibit the synthesis of ergosterol in fungal cell membranes and disrupt bacterial cell wall synthesis.
- Anti-inflammatory : By inhibiting COX enzymes, these compounds reduce the production of pro-inflammatory prostaglandins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
